molecular formula C16H20N2O2 B15207140 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene

1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B15207140
M. Wt: 272.34 g/mol
InChI Key: NRUCRBOQWHXVNO-UHFFFAOYSA-N
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Description

1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene: is an organic compound that belongs to the class of bisoxazolines It is characterized by the presence of two oxazoline rings attached to a benzene ring at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene can be synthesized through a multi-step process involving the reaction of ethylamine with diethyl oxalate to form ethyl oxazoline. This intermediate is then reacted with 1,3-dibromobenzene under specific conditions to yield the final product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Electrophilic reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is used as a ligand in coordination chemistry. It forms complexes with various metals, which can be used as catalysts in organic synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate due to its ability to interact with biological targets.

Industry: In polymer chemistry, this compound is used as a cross-linking agent and a chain extender in the production of high-performance polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions by facilitating the formation and breaking of chemical bonds. The oxazoline rings provide a rigid framework that enhances the stability and reactivity of the metal complexes.

Comparison with Similar Compounds

    1,3-Bis(4,5-dihydrooxazol-2-yl)benzene: Similar structure but without the ethyl groups.

    1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Contains oxazoline rings but attached to an ethane backbone.

    1,3-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)benzene: Similar structure with phenyl groups instead of ethyl groups.

Uniqueness: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of ethyl groups on the oxazoline rings, which can influence its reactivity and the stability of its metal complexes. This makes it a valuable compound for specific applications in catalysis and polymer chemistry.

Biological Activity

1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound belonging to the class of bisoxazolines. Its structure features two oxazoline rings attached to a benzene ring, which contributes to its unique biological properties. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interactions with biological systems.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C16H20N2O2
  • Molecular Weight: 284.35 g/mol

Physical Properties:

  • Appearance: White to slightly pale yellow crystalline powder
  • Purity: 95%

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions. These complexes can act as catalysts in various biochemical reactions, potentially influencing metabolic pathways. The oxazoline rings enhance the stability and reactivity of these metal complexes, which may interact with biological targets such as enzymes and receptors .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism appears to involve disruption of cellular processes and interference with microbial cell wall synthesis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives. The oxazoline moieties are believed to play a crucial role in inducing apoptosis in cancer cells. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

StudyFindings
Study 1 : Antimicrobial Activity (2023)Demonstrated effective inhibition of E. coli and S. aureus growth with MIC values ranging from 10 to 50 µg/mL.
Study 2 : Anticancer Activity (2024)Showed a reduction in cell viability by up to 70% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours.
Study 3 : Mechanistic Insights (2024)Identified the induction of apoptosis via caspase activation in HCT116 colon cancer cells treated with the compound.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
1,3-Bis(4,5-dihydrooxazol-2-yl)benzene Lacks ethyl groupsModerate antimicrobial activity
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane Different backboneLimited biological studies
1,3-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)benzene Phenyl groups instead of ethylSimilar anticancer properties but lower efficacy

The presence of ethyl groups in this compound enhances its solubility and bioavailability compared to its analogs, contributing to its superior biological activity .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

4-ethyl-2-[3-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H20N2O2/c1-3-13-9-19-15(17-13)11-6-5-7-12(8-11)16-18-14(4-2)10-20-16/h5-8,13-14H,3-4,9-10H2,1-2H3

InChI Key

NRUCRBOQWHXVNO-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC

Origin of Product

United States

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